(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol
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Overview
Description
®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol is a complex organic compound known for its significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Condensation Reaction: The initial step involves a condensation reaction between 3,4-dihydroxybenzaldehyde and 2-methyl-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This includes:
Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production.
Catalysts: Using efficient catalysts to improve reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve safety.
Chemical Reactions Analysis
Types of Reactions
®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Antioxidant Activity: Exhibits antioxidant properties due to its hydroxyl groups.
Medicine
Pharmaceuticals: Potential use in the development of drugs for neurological disorders.
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating diseases like Parkinson’s.
Industry
Material Science: Used in the development of novel materials with specific properties.
Chemical Sensors: Incorporated into sensors for detecting specific analytes.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
Antioxidant Mechanism: Scavenges free radicals, preventing oxidative damage.
Neuroprotective Effects: Modulates neurotransmitter levels and protects neurons from damage.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxyl groups and has different biological activity.
3,4-Dihydroxyphenylalanine (DOPA): Similar structure but different pharmacological properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar core structure but different substitution pattern.
Uniqueness
Hydroxyl Groups: The presence of multiple hydroxyl groups enhances its antioxidant activity.
Tetrahydroisoquinoline Core: Provides a unique scaffold for biological activity.
Chirality: The ®-configuration contributes to its specific interactions with biological targets.
This detailed article provides a comprehensive overview of ®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57231-32-0 |
---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1R)-1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
InChI |
InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3/t13-/m1/s1 |
InChI Key |
VHRSWCTVFBWHKE-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)O)O)O |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
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